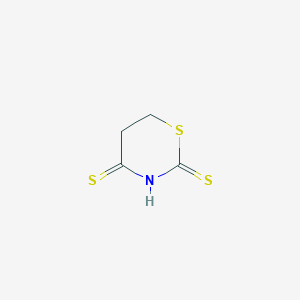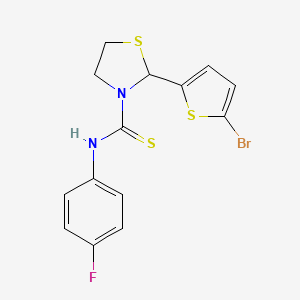![molecular formula C28H28N2O5S B11085090 N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-(methylsulfanyl)benzamide](/img/structure/B11085090.png)
N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-(methylsulfanyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}-2-(METHYLSULFANYL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple methoxy groups and a benzamide core. Its synthesis and reactivity make it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}-2-(METHYLSULFANYL)BENZAMIDE typically involves multi-step organic reactions The process begins with the preparation of the isoquinoline and benzamide precursors, followed by their functionalization with methoxy groups
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}-2-(METHYLSULFANYL)BENZAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the removal of oxygen atoms from the molecule.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions, often involving halides or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-{2-[(6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}-2-(METHYLSULFANYL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{2-[(6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}-2-(METHYLSULFANYL)BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy and methylsulfanyl groups allow it to form specific interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Uniqueness
N-{2-[(6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}-2-(METHYLSULFANYL)BENZAMIDE is unique due to its combination of methoxy and methylsulfanyl groups, which confer specific chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C28H28N2O5S |
|---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-2-methylsulfanylbenzamide |
InChI |
InChI=1S/C28H28N2O5S/c1-32-23-13-17-10-11-29-22(20(17)15-25(23)34-3)12-18-14-24(33-2)26(35-4)16-21(18)30-28(31)19-8-6-7-9-27(19)36-5/h6-11,13-16H,12H2,1-5H3,(H,30,31) |
InChI Key |
ZDXHIOQMWHOHSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3NC(=O)C4=CC=CC=C4SC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-[5-(2-{[4-(Hexyloxy)phenyl]amino}-2-oxoethyl)-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide](/img/structure/B11085010.png)
![methyl 2-{4-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)pyridin-1(4H)-yl]-3,5-dimethylphenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11085012.png)
![2-[3-(2-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11085014.png)


![8-Tert-butyl-4-(4-phenoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B11085055.png)
![4-methyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide](/img/structure/B11085059.png)
![2-(Ethylsulfanyl)ethyl 4-[4-(acetyloxy)phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11085073.png)
![(2Z)-3-[2-(4-chlorophenyl)ethyl]-N-(3-ethoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11085079.png)
![N-(2-{[(3,4-dimethylphenyl)carbamoyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-phenylacetamide](/img/structure/B11085091.png)
![Methyl 4-({[3-methyl-5-oxo-6-phenyl-1,2,4-triazin-4(5H)-YL]imino}methyl)benzoate](/img/structure/B11085094.png)
![4-{(E)-2-[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]ethenyl}benzonitrile](/img/structure/B11085098.png)
![3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11085103.png)
![6-(2,2,2-Trifluoroethoxy)tetrazolo[1,5-b]pyridazine](/img/structure/B11085108.png)
